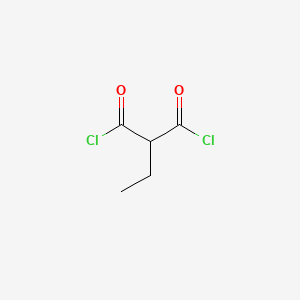

Ethyl malonoyl chloride

Descripción

Historical Trajectory and Evolution of Malonoyl Chlorides in Organic Synthesis

The story of ethyl malonoyl chloride is intrinsically linked to its parent compound, malonic acid, which was first prepared in 1858. wikipedia.org The development of malonic acid derivatives as key synthons in organic chemistry, particularly in the famed malonic ester synthesis, set the stage for the exploration of more reactive analogues. wikipedia.org The transformation of carboxylic acids into their more reactive acid chloride counterparts using reagents like thionyl chloride became a standard procedure, leading to the synthesis of malonyl dichloride (CH₂(COCl)₂), the di-acyl chloride of malonic acid. wikipedia.orgorgsyn.org

Early procedures for creating malonyl dichloride involved reacting finely powdered malonic acid with an excess of thionyl chloride, often requiring prolonged heating to drive the reaction to completion. orgsyn.org These methods provided chemists with a highly reactive bifunctional reagent capable of undergoing diacylation reactions to form various cyclic compounds. wikipedia.org

The evolution from the parent malonyl dichloride to mono-substituted derivatives like this compound represented a crucial advance. This progression allowed for differential reactivity at the two carbonyl centers. The synthesis of this compound is typically achieved through a multi-step process that begins with the selective saponification (hydrolysis of one ester group) of a dialkyl malonate, such as diethyl malonate, followed by acidification to form the mono-ester mono-acid (monoethyl malonic acid). ijret.orggoogle.com This intermediate is then chlorinated, commonly with thionyl chloride, to yield the target this compound. ijret.orgslideshare.net This stepwise approach provides a strategically "protected" malonate fragment, enabling chemists to perform selective acylations and construct more sophisticated molecules that were previously difficult to access.

Strategic Importance of this compound as a Synthetic Intermediate

This compound is a cornerstone reagent for introducing the ethyl malonate moiety into a molecule. Its high reactivity makes it an efficient acylating agent for a wide range of nucleophiles, including alcohols, amines, and hydrazines. chemicalbook.comsigmaaldrich.com This versatility has established its strategic importance in the synthesis of a diverse array of valuable compounds, from pharmaceutical agents to advanced materials.

A significant application lies in the synthesis of heterocyclic compounds. It is a key precursor for creating β-lactams (azetidin-2-ones), a core structural motif in many antibiotic drugs. researchgate.net Furthermore, it is used to synthesize 3-pyrrolin-2-ones and 1,2,4-oxadiazole (B8745197) derivatives, the latter of which serve as potential peptidomimetic building blocks in drug discovery. sigmaaldrich.com Its utility extends to the pharmaceutical industry in the synthesis of specific drugs; for instance, it was historically used as a key reagent in the preparation of the non-narcotic antitussive agent Moguisteine. google.com

In the realm of materials science, this compound has been employed in the synthesis of complex, highly branched molecules known as liquid-crystalline methanofullerodendrimers. sigmaaldrich.com Its role as a versatile building block is further highlighted in the total synthesis of complex natural products. Recently, it was utilized as a key intermediate in a stereoselective synthesis pathway targeting the potent antibiotic anthracimycin. nih.gov

Table 1: Applications of this compound in the Synthesis of Key Molecular Scaffolds

| Product Class | Synthetic Transformation | Significance/Application |

|---|---|---|

| β-Keto Esters | Acylation of magnesium enolates followed by decarboxylation. sciencemadness.org | Fundamental building blocks in organic synthesis. |

| β-Lactams | [2+2] Cycloaddition with imines. researchgate.netnih.gov | Core structure of penicillin and cephalosporin (B10832234) antibiotics. |

| 1,3-Oxazin-4-ones | [2+2+2] Cycloaddition with imines. researchgate.netnih.gov | Heterocyclic scaffolds with potential biological activity. |

| 3-Pyrrolin-2-ones | Amidation with propargylamines followed by cyclization. sigmaaldrich.com | Important nitrogen-containing heterocyclic compounds. |

| 1,2,4-Oxadiazoles | Used to create precursors for these heterocycles. sigmaaldrich.com | Potential peptidomimetic building blocks in medicinal chemistry. |

| Moguisteine | Acylation of a substituted 1,3-thiazolidine. google.com | Active pharmaceutical ingredient (antitussive agent). |

| Methanofullerodendrimers | Used in the construction of dendrimer branches. sigmaaldrich.com | Advanced materials with unique liquid-crystalline properties. |

| Anthracimycin Intermediate | Acylation of a complex alcohol in a multi-step total synthesis. nih.gov | Enables the construction of a complex antibiotic natural product. |

Contemporary Research Paradigms and Future Directions for this compound Reactivity

Current research continues to uncover new facets of this compound's reactivity, focusing on efficiency, selectivity, and sustainability. One major paradigm shift involves the development of "green" synthetic methodologies. Studies have shown that the conversion of monoethyl malonic acid to this compound using thionyl chloride can be performed without a solvent. ijret.orgslideshare.net This solvent-free approach not only simplifies the process but also significantly increases the reaction yield compared to traditional solvent-based methods. ijret.org

Table 2: Comparison of Synthesis Yields for this compound

| Method | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Conventional | Methylene (B1212753) Chloride | 84.39% | ijret.org |

| Solvent-Free | None | 98.23% | ijret.orgslideshare.net |

A particularly innovative area of contemporary research is the control of reaction pathways through "base-switched annuloselectivity". nih.govrsc.org Research has demonstrated that the reaction between this compound and imines can be directed to form different heterocyclic rings simply by choosing the right base. researchgate.netnih.gov In the presence of a weak nucleophilic base like 2-chloropyridine (B119429), the reaction proceeds via a [2+2] cycloaddition to exclusively yield ethyl trans-β-lactam-3-carboxylates. nih.govrsc.org However, when a strong nucleophilic base such as N-methylimidazole is used, the pathway switches to a formal [2+2+2] cycloaddition, producing 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives in high yields. researchgate.netnih.gov This selective control over product formation represents a significant advance in synthetic strategy.

Table 3: Base-Switched Annuloselectivity in Reactions of this compound with Imines

| Base | Base Type | Product Type | Cycloaddition | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | Weak Nucleophile | β-Lactam | [2+2] | up to 93% | nih.gov |

| ***N*-Methylimidazole** | Strong Nucleophile | 1,3-Oxazin-4-one | [2+2+2] | up to 99% | nih.gov |

Future research directions are likely to build on these foundations. The exploration of this compound in one-pot, multi-component, and domino reactions to rapidly construct molecular complexity from simple precursors is an active field. researchgate.net The development of novel catalytic systems to further enhance selectivity and expand the scope of its reactions remains a key objective. As chemists continue to push the boundaries of molecular synthesis, the strategic application of versatile and reactive building blocks like this compound will undoubtedly continue to play a central and enabling role.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylpropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVOSHRRIJKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for Ethyl Malonoyl Chloride

Established Synthetic Pathways for Monoalkyl Malonoyl Chlorides

The conventional synthesis of monoalkyl malonoyl chlorides, such as ethyl malonoyl chloride, is a multi-step process that begins with a dialkyl malonate. ijret.org This established route involves the transformation of the ester into a monoacid, which is then converted to the desired acid chloride. ijret.orggoogle.com

The synthesis initiates with the selective saponification of a dialkyl malonate, for example, diethyl malonate. ijret.org This step is typically achieved by reacting the diester with a base like potassium hydroxide (B78521) in an alcoholic medium, which converts the starting material into a monopotassium salt of the diester. ijret.org This salt is favored for its relative stability, making it suitable for commercial-scale manufacturing. ijret.org

Following the formation of the salt, an acidification step is performed. ijret.orgorgsyn.org The potassium salt of the monoalkyl malonate is hydrolyzed, commonly using a strong acid such as concentrated hydrochloric acid, to yield the corresponding monoalkyl malonic acid, in this case, ethyl malonic acid. ijret.org

The monoalkyl malonic acid obtained from the previous steps serves as the direct precursor to the final product. ijret.org This intermediate undergoes a chlorination reaction where the carboxylic acid functional group is converted into an acyl chloride. ijret.org This transformation is a critical step that yields the reactive this compound. ijret.orggoogle.com

Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for converting the monoalkyl malonic acid to monoalkyl malonoyl chloride. ijret.org It effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, thereby forming the acid chloride. ijret.org

The use of thionyl chloride is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. ijret.orgyoutube.com This simplifies the purification process as the gaseous byproducts can be easily removed, for instance, by scrubbing. ijret.org Any excess thionyl chloride used in the reaction can also be recovered via distillation and recycled, adding to the efficiency of the process. ijret.org This method is often preferred as other chlorinating agents, such as phosphorus pentachloride, can lead to unwanted side products. ijret.org

Advancements in Sustainable Synthesis Protocols

A significant advancement in the synthesis of this compound is the development of solvent-free reaction protocols. ijret.orgslideshare.net Traditionally, the chlorination step was often carried out in a solvent such as methylene (B1212753) chloride. ijret.org However, studies have demonstrated that the reaction can proceed effectively without any solvent. ijret.orgslideshare.net This approach aligns with green chemistry principles by reducing pollution and lowering costs associated with solvent purchase, purification, and disposal. cmu.edu The solvent-free, or neat, reaction involves directly reacting the monoalkyl malonic acid with the chlorinating agent. ijret.org Research has shown this method to be highly effective, leading to a high conversion of the reactant to the final product. ijret.orgslideshare.net

Comparative studies have been conducted to evaluate the efficiency of the chlorination reaction in the presence and absence of a solvent. ijret.orgslideshare.net The results indicate that the solvent-free system demonstrates a significantly higher conversion rate compared to the solvent-based method. ijret.orgslideshare.net In the case of ethyl malonic acid conversion to this compound, the solvent-free process achieved a conversion of 98.23%, whereas the process using methylene chloride as a solvent resulted in an 84.39% conversion. ijret.orgslideshare.net It is suggested that the solvent introduces a dilution factor that can impede the extent of the reaction. ijret.org

The experimental data from these studies show that for both ethyl and methyl derivatives of malonic acid, the solvent-free pathway leads to a more complete conversion. ijret.orgslideshare.net

Table 1: Comparative Conversion Efficiency of Malonic Acid Chlorination

| Precursor Acid | Synthesis Method | Conversion Percentage |

|---|---|---|

| Ethyl Malonic Acid | With Solvent (Methylene Chloride) | 84.39% ijret.orgslideshare.net |

| Ethyl Malonic Acid | Solvent-Free | 98.23% ijret.orgslideshare.net |

| Methyl Malonic Acid | With Solvent (Methylene Chloride) | 78.67% ijret.orgslideshare.net |

Kinetic and Mechanistic Studies of this compound Formation

The conversion of monoethyl malonic acid to this compound, typically achieved through reaction with a chlorinating agent like thionyl chloride, has been the subject of kinetic analysis to optimize reaction conditions and yield.

Determination of Reaction Order in Synthetic Pathways

The rate of a first-order reaction is directly proportional to the concentration of one of the reactants. In this case, the rate equation can be expressed as:

Rate = k[monoethyl malonic acid]

where 'k' is the rate constant. The determination of the first-order nature of this reaction is crucial for predicting reaction times and scaling up the synthesis for industrial applications.

To visualize the first-order kinetics, the natural logarithm of the concentration of monoethyl malonic acid is plotted against time. The resulting linear plot confirms the first-order nature of the reaction. While the precise concentration values at each time point are part of the detailed experimental data, the following table illustrates the conceptual data that would be generated in such a study.

Interactive Data Table: Hypothetical Concentration of Monoethyl Malonic Acid vs. Time

| Time (minutes) | Concentration of Monoethyl Malonic Acid (mol/L) | ln(Concentration) |

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | -0.29 |

| 30 | 0.56 | -0.58 |

| 45 | 0.42 | -0.87 |

| 60 | 0.32 | -1.14 |

Influence of Reaction Parameters on Conversion and Selectivity

The efficiency of this compound synthesis is significantly influenced by various reaction parameters, most notably the presence of a solvent.

Effect of Solvent:

A key study investigated the reaction of monoethyl malonic acid with thionyl chloride both in the presence and absence of a solvent, specifically methylene chloride. ijret.org The results demonstrated a marked improvement in conversion when the reaction was carried out under solvent-free conditions. ijret.org

When methylene chloride was used as a solvent, the conversion of monoethyl malonic acid to this compound was 84.39%. ijret.org In contrast, the solvent-free process resulted in a significantly higher conversion of 98.23%. ijret.org This suggests that the solvent may have a dilution effect that hinders the extent of the reaction. ijret.org The solvent-free approach is also promoted as a greener chemical process. ijret.org

The standard reaction conditions for this synthesis involve a molar ratio of 1:2 for monoethyl malonic acid to thionyl chloride, with the reaction mixture being refluxed for one hour at a temperature of 40-45°C. ijret.org

The following table summarizes the research findings on the impact of the solvent on the conversion rate.

Interactive Data Table: Effect of Solvent on the Conversion of Monoethyl Malonic Acid

| Reaction Condition | Conversion (%) |

| With Methylene Chloride | 84.39 |

| Solvent-Free | 98.23 |

Further research is needed to fully elucidate the influence of other parameters, such as variations in temperature and reactant molar ratios, on both the conversion and selectivity of the reaction. Understanding these factors is critical for the fine-tuning of the synthesis process to achieve optimal yield and purity of this compound.

Investigating the Reactivity and Mechanistic Aspects of Ethyl Malonoyl Chloride

Fundamental Electrophilic Properties and Acylation Capabilities

Ethyl malonoyl chloride is a highly reactive acylating agent, a characteristic stemming from the electrophilic nature of the carbonyl carbon in the acid chloride functional group. nbinno.com This inherent reactivity makes it a versatile reagent for introducing the ethyl malonoyl group into various organic molecules. nbinno.com Its utility is particularly pronounced in reactions with nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. nbinno.comsigmaaldrich.comchemicalbook.comottokemi.com

Reactivity Towards Alcohols (e.g., Propargyl Alcohols)

This compound readily reacts with alcohols in acylation reactions. Among the various types of alcohols, its reactivity with propargyl alcohols is of particular interest in organic synthesis. sigmaaldrich.comchemicalbook.comottokemi.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding propargyl ester. The presence of a base is often required to neutralize the hydrogen chloride byproduct.

The reaction can be generalized as follows:

Reactants: this compound and a propargyl alcohol.

Product: The corresponding ethyl propargyl malonate.

Byproduct: Hydrogen chloride (HCl), which is typically scavenged by a base.

This acylation is a key step in the synthesis of more complex molecules, leveraging the functionalities of both the malonate and the propargyl group for subsequent transformations. chemicalbook.com

Acylation of Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines)

Similar to its reaction with alcohols, this compound is an effective acylating agent for nitrogen-containing nucleophiles like hydrazines and amines. sigmaaldrich.comchemicalbook.comottokemi.com The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbonyl carbon of the acid chloride.

With primary or secondary amines, the reaction yields the corresponding N-substituted amides. libretexts.org The reaction with hydrazine (B178648) (H₂NNH₂) results in the formation of a hydrazide. google.comorgsyn.org This reaction must be carefully controlled to avoid the formation of 1,2-diacylhydrazines as byproducts. orgsyn.org The general mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.org As with alcohol acylation, a base is typically used to neutralize the HCl formed.

These reactions are fundamental in the synthesis of various nitrogen-containing compounds, including those with potential applications in pharmaceuticals and materials science. nbinno.comrsc.org

Cycloaddition Reactions and Annulation Pathways

This compound participates in several cycloaddition and annulation reactions, providing pathways to important heterocyclic structures. These reactions often involve the in situ generation of a more reactive intermediate, such as a ketene (B1206846).

[2+2] Cycloadditions with Imines to Yield β-Lactam Derivatives

The reaction of this compound with imines can lead to the formation of β-lactam rings, which are core structures in many antibiotic compounds. researchgate.net This transformation is a [2+2] cycloaddition reaction. In the presence of a suitable base, this compound can be converted to a ketene intermediate. This ketene then reacts with the C=N double bond of the imine to form the four-membered β-lactam ring. researchgate.net

A notable aspect of this reaction is the stereoselectivity, with studies showing the formation of trans-β-lactam-3-carboxylates. researchgate.net The reaction conditions, particularly the choice of base, can significantly influence the outcome and yield of the β-lactam product. researchgate.net

Formal [2+2+2] Cycloadditions Involving Ketene Intermediates

Under different reaction conditions, specifically with a change in the base used, the reaction between this compound and imines can follow a formal [2+2+2] cycloaddition pathway. researchgate.net This reaction involves one molecule of the imine and two molecules of the ketene generated from the this compound. The resulting product is a 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivative. researchgate.net This demonstrates the versatility of the ketene intermediate derived from this compound in constructing different heterocyclic scaffolds.

Base-Switched Annuloselectivity: Impact of Organic Base Nucleophilicity

The selectivity between the [2+2] and formal [2+2+2] cycloaddition pathways is controlled by the nucleophilicity of the organic base employed in the reaction. researchgate.net This phenomenon is referred to as base-switched annuloselectivity. researchgate.net

Weakly Nucleophilic Bases: In the presence of a weakly nucleophilic base, such as 2-chloropyridine (B119429), the reaction favors the [2+2] cycloaddition pathway, leading to the formation of ethyl trans-β-lactam-3-carboxylates as the primary product. researchgate.net

Strongly Nucleophilic Bases: Conversely, when a strongly nucleophilic base like N-methylimidazole is used, the formal [2+2+2] cycloaddition is the dominant pathway, resulting in the formation of 2,3-dihydro-1,3-oxazin-4-one derivatives. researchgate.net

This base-switched selectivity offers a powerful tool for synthetic chemists to control the outcome of the reaction and selectively synthesize either β-lactams or oxazinones from the same starting materials. researchgate.net

| Base | Nucleophilicity | Dominant Pathway | Product |

| 2-Chloropyridine | Weak | [2+2] Cycloaddition | Ethyl trans-β-lactam-3-carboxylate |

| N-Methylimidazole | Strong | Formal [2+2+2] Cycloaddition | 2,3-Dihydro-1,3-oxazin-4-one |

Divergent and Cascade Reaction Sequences

The reactivity of this compound is particularly evident in its participation in divergent and cascade reaction sequences, where a single set of starting materials can be directed toward different products by carefully controlling reaction conditions. This is often achieved through the in situ generation of a highly reactive ethoxycarbonylketene intermediate.

This compound readily undergoes sequential reactions, typically initiated by a condensation or addition step, followed by a cyclization event to form heterocyclic structures. A prominent example is its reaction with imines, which proceeds through a base-mediated dehydrochlorination to form ethoxycarbonylketene. This ketene intermediate is not isolated but immediately participates in a cycloaddition reaction with the imine.

The versatility of ketenes generated from malonyl chloride derivatives extends to reactions with other dinucleophiles. While less reactive malonyl derivatives like diethyl malonate require harsh conditions, the highly electrophilic ketenes formed from malonyl chlorides react readily at or below room temperature, enabling the synthesis of various six-membered heterocycles. nih.gov

The reactions of this compound exemplify both intermolecular and intramolecular processes, leading to a diverse array of molecular frameworks.

Intermolecular Reactions: The reaction between the ethoxycarbonylketene generated from this compound and a separate imine molecule is a classic intermolecular process. nih.gov Research has shown that this process can be diverted into different pathways. One pathway is the aforementioned [2+2] cycloaddition, which involves one molecule of the ketene and one molecule of the imine to produce β-lactams. nih.govrsc.org

A more complex, divergent pathway is a formal [2+2+2] cycloaddition. In this cascade, one molecule of an imine reacts with two molecules of the ketene intermediate. researchgate.net This intermolecular sequence results in the formation of 2,3-dihydro-1,3-oxazin-4-one derivatives, representing a higher-order cycloaddition product. nih.govresearchgate.net The ability to switch between these two distinct intermolecular pathways highlights the compound's utility in generating molecular complexity.

Intramolecular Reactions: While specific examples involving derivatives of this compound are not extensively detailed, the principle of intramolecular ketene cycloadditions is well-established in theoretical and synthetic chemistry. orientjchem.org Ketenes containing a tethered alkene group (ene-ketenes) can undergo intramolecular [2+2] cycloadditions. pku.edu.cn Depending on the substitution pattern and the length of the tether, these reactions can lead to either fused or bridged-ring cyclobutanone (B123998) systems. Computational studies on model ene-ketenes have shown that the regioselectivity of these intramolecular cyclizations is governed by the electronic stability of the transition states. pku.edu.cn By analogy, a molecule synthesized from this compound that incorporates an appropriately positioned reactive partner, such as an alkene, could be designed to undergo a similar intramolecular cyclization, providing a pathway to complex polycyclic structures.

Theoretical and Computational Investigations of Reaction Mechanisms

While experimental observations provide foundational insights into the reactivity of this compound, theoretical and computational studies are crucial for a deeper understanding of the underlying reaction mechanisms, transition states, and factors controlling selectivity.

Detailed computational studies specifically modeling the reaction of ethoxycarbonylketene with imines are not widely available in the literature. However, the mechanism of the Staudinger [2+2] cycloaddition has been investigated for related systems. It is generally accepted to be a concerted and asynchronous process. organic-chemistry.orgacs.org The reaction is believed to proceed through a single transition state that has a distorted, non-supra-supra geometry. acs.org

The mechanism involves the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene, and the electrophilic attack of the imine carbon on the terminal carbon of the ketene's C=C bond. organic-chemistry.org In the asynchronous transition state, the formation of the N-C bond is typically more advanced than the C-C bond, leading to a zwitterionic character. The energetic landscape of this reaction features this transition state as the key activation barrier leading to the cyclized product. organic-chemistry.org

DFT studies on analogous intramolecular [2+2] cycloadditions of ene-ketenes have successfully mapped the free energy surfaces for competing reaction pathways. pku.edu.cn These studies calculate the activation free energies for different possible transition states (e.g., leading to fused vs. bridged rings), allowing for the prediction of the major product by identifying the path of lowest energy. orientjchem.orgpku.edu.cn

One of the most significant mechanistic aspects of reactions involving this compound is the ability to control product selectivity. A key example is the "base-switched annuloselectivity" observed in its reaction with imines. nih.govrsc.org The choice of base dictates whether the reaction proceeds via a [2+2] or a [2+2+2] cycloaddition pathway, demonstrating exquisite control over a complex reaction network. nih.govresearchgate.net

This selectivity is rationalized by the differing nucleophilicity of the bases employed: nih.govrsc.org

Weakly Nucleophilic Bases (e.g., 2-chloropyridine): These bases are strong enough to dehydrochlorinate this compound to generate the ethoxycarbonylketene intermediate. However, they are not nucleophilic enough to interact further with the highly reactive ketene. The ketene is then free to undergo the standard Staudinger [2+2] cycloaddition with the imine, yielding ethyl trans-β-lactam-3-carboxylates as the exclusive product. nih.gov

Strongly Nucleophilic Bases (e.g., N-methylimidazole): These bases also generate the ketene. However, their strong nucleophilic character allows them to attack the ketene, forming a reactive zwitterionic enolate intermediate. This intermediate is proposed to be the key species that orchestrates a cascade reaction, incorporating a second molecule of ketene and the imine to produce 2,3-dihydro-1,3-oxazin-4-one derivatives via a formal [2+2+2] cycloaddition. nih.govresearchgate.net

This base-switching strategy provides a powerful experimental method for controlling the reaction pathway by manipulating the stability and reactivity of key intermediates.

Table 1: Base-Switched Selectivity in the Reaction of this compound with Imines

| Base Type | Example Base | Reaction Pathway | Major Product | Product Yield | Reference |

|---|---|---|---|---|---|

| Weakly Nucleophilic | 2-Chloropyridine | [2+2] Cycloaddition | Ethyl trans-β-lactam-3-carboxylate | Up to 93% | nih.gov |

| Strongly Nucleophilic | N-Methylimidazole | Formal [2+2+2] Cycloaddition | 2,3-Dihydro-1,3-oxazin-4-one derivative | Up to 99% | nih.gov |

Applications of Ethyl Malonoyl Chloride in Complex Molecule Construction

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of ethyl malonoyl chloride is harnessed in numerous cyclization and condensation reactions to afford a variety of heterocyclic systems. Its utility is particularly evident in the synthesis of nitrogen- and oxygen-containing ring systems, which form the core of many biologically active molecules.

The synthesis of substituted 3-pyrrolin-2-ones can be achieved through various synthetic routes. One notable method involves a C-C bond cleavage-initiated cascade reaction of β-enaminones, which provides access to 5-hydroxy-1H-pyrrol-2(5H)-ones. acs.org While direct synthesis from this compound is a subject of ongoing research, its derivatives and related malonates are key precursors in forming the foundational structures required for such cyclizations. clockss.org The construction of the pyrrolinone ring often involves the reaction of an active methylene (B1212753) compound with an α,β-unsaturated system, a role that intermediates derived from this compound can fulfill.

1,2,4-Oxadiazoles are a class of five-membered heterocycles that have garnered significant attention in medicinal chemistry, often serving as bioisosteres for ester and amide functionalities in peptidomimetics. beilstein-journals.org The synthesis of these derivatives frequently involves the cyclocondensation of an amidoxime (B1450833) with an acylating agent. nih.govresearchgate.net this compound can serve as the acylating agent in these reactions. The general synthetic pathway involves the reaction of an N-substituted amidoxime with this compound, which, after an intermediate step, undergoes cyclization to form the 1,2,4-oxadiazole (B8745197) ring. rsc.org This approach allows for the introduction of a variety of substituents, making it a valuable tool for creating libraries of potential therapeutic agents. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Significance |

| N-substituted amidoxime | This compound | 3,5-disubstituted-1,2,4-oxadiazole | Peptidomimetic building blocks, potential therapeutic agents. nih.govorganic-chemistry.org |

The β-lactam ring is a cornerstone of many antibiotic drugs. nih.gov The synthesis of ethyl trans-β-lactam-3-carboxylates can be achieved directly from the reaction of this compound with imines. researchgate.netrsc.org This reaction's outcome is highly dependent on the choice of base. In the presence of a weak nucleophilic base, such as 2-chloropyridine (B119429), the reaction proceeds via a [2+2] cycloaddition to yield the desired β-lactam derivatives exclusively, with yields reaching up to 93%. rsc.orgrsc.org This method represents a direct and efficient route to these valuable synthetic intermediates. walshmedicalmedia.com The Staudinger ketene-imine cycloaddition is a fundamental method for β-lactam synthesis, and this reaction provides a direct application of this principle using this compound as a ketene (B1206846) precursor. nih.govnih.gov

| Reactants | Base | Reaction Type | Product | Yield |

| This compound, Imine | 2-Chloropyridine | [2+2] Cycloaddition | Ethyl trans-β-lactam-3-carboxylate | Up to 93% rsc.orgrsc.org |

In a remarkable example of base-switched annuloselectivity, the reaction between this compound and imines can be directed to form 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives instead of β-lactams. researchgate.netrsc.org When a strong nucleophilic base like N-methylimidazole is used, the reaction follows a formal [2+2+2] cycloaddition pathway. This involves one molecule of the imine reacting with two molecules of the ketene generated in situ from this compound. researchgate.net This process is highly efficient, affording the 2,3-dihydro-1,3-oxazin-4-one products as the sole derivatives in yields of up to 99%. rsc.orgrsc.org The nucleophilicity of the organic base is the critical factor controlling the reaction's selectivity. rsc.org

| Reactants | Base | Reaction Type | Product | Yield |

| This compound, Imine | N-Methylimidazole | [2+2+2] Cycloaddition | 2,3-Dihydro-1,3-oxazin-4-one | Up to 99% rsc.orgrsc.org |

Quinolone and 4-hydroxyquinoline (B1666331) derivatives are important scaffolds in medicinal chemistry, with applications as antibacterial agents. mdpi.comquimicaorganica.org The Gould-Jacobs reaction is a classical method for synthesizing these structures, typically involving the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.orgd-nb.info this compound can be utilized in related condensation reactions to construct the quinolone framework. The process generally involves the reaction of an aniline derivative with a malonic acid derivative, like this compound, followed by a thermal cyclization. nih.gov This cyclization proceeds through a 6-electron process to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org A one-pot synthesis of 4H-[3,4-c]quinolone-4,5(6H)-diones has been described through the reaction of β-(2-aminophenyl)-α,β-ynones with this compound. researchgate.net

Benzodiazepines are a well-known class of psychoactive drugs. nih.gov Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzodiazepines from simple starting materials in a single step. nih.govmdpi.com A five-component reaction for the synthesis of benzodiazepine (B76468) derivatives has been developed that utilizes this compound. nih.gov In this reaction, o-phenylenediamine (B120857), this compound, an aromatic aldehyde, an isocyanide, and water react in the presence of a magnesium chloride catalyst. nih.govmdpi.com The initial step involves the formation of an amide from o-phenylenediamine and this compound, which then undergoes cyclization to form the seven-membered benzodiazepine ring. nih.govmdpi.com

| Reaction Type | Reactants | Catalyst | Product |

| Five-Component Reaction | o-Phenylenediamine, this compound, Aromatic aldehyde, Isocyanide, Water | MgCl2 | Benzodiazepine derivative nih.govmdpi.com |

Pyrimidine Synthesis from Substituted Malonoyl Chlorides

The synthesis of halogenated pyrimidines, crucial intermediates in medicinal chemistry, can be achieved through the direct cyclization of substituted malonoyl chlorides. Research has demonstrated that 5-substituted 4,6-dichloropyrimidines can be formed directly from the reaction of substituted malonoyl chlorides, such as benzylmalonyl chloride and phenylmalonyl chloride, with various organic thiocyanates. rsc.orgresearchgate.net

This reaction provides a direct route to pyrimidines bearing halogens in active positions, which were previously not readily accessible through direct ring synthesis. researchgate.net The process involves the interaction of the substituted malonyl chloride with the thiocyanate (B1210189) at elevated temperatures. researchgate.net The mechanism is proposed to proceed through a complex pathway distinct from lower-temperature reactions that might yield other heterocyclic systems. researchgate.net

While related reactants like malonyl chloride can react with thiocyanates to form pyrano[3,4-e] sigmaaldrich.comscispace.comoxazine-4,5-diones, the use of 5-substituted malonyl chlorides under the right conditions drives the reaction towards the formation of the highly functionalized dichloropyrimidine core. rsc.orgrsc.orgresearchgate.net

| Substituted Malonoyl Chloride | Thiocyanate Reactant | Resulting Pyrimidine Product |

|---|---|---|

| Benzylmalonyl Chloride | Alkyl/Aryl Thiocyanates | 5-Benzyl-2-thioalkyl/aryl-4,6-dichloropyrimidine researchgate.net |

| Phenylmalonyl Chloride | Alkyl/Aryl Thiocyanates | 5-Phenyl-2-thioalkyl/aryl-4,6-dichloropyrimidine researchgate.net |

Construction of Macrocyclic and Supramolecular Architectures

Synthesis of Methanofullerodendrimers

This compound serves as a crucial linker in the construction of complex supramolecular structures such as methanofullerodendrimers. These molecules consist of a C60 fullerene core covalently linked to dendritic wedges, and their synthesis often employs the Bingel reaction. scispace.com

The synthetic strategy involves a two-step process. First, this compound is reacted with dendritic alcohols (dendrons) to form a dendronized malonate derivative. scispace.com This step attaches the bulky, mesomorphism-inducing dendritic groups to the malonate backbone. In the second step, this functionalized malonate undergoes a Bingel addition reaction with C60 in the presence of a base. scispace.com This cycloaddition reaction forms a methanofullerene, effectively linking the dendritic units to the fullerene cage and yielding the final methanofullerodendrimer. scispace.com This modular approach allows for the preparation of symmetrical, non-symmetrical, and hemidendrimeric structures, which have been shown to exhibit columnar mesomorphism. sigmaaldrich.comscispace.com

| Linker Precursor | Dendritic Component | Core Structure | Key Reaction |

|---|---|---|---|

| This compound | Poly(benzyl ether) dendrons (e.g., G2, G3) | C60 Fullerene | Bingel Addition scispace.com |

Derivatization Strategies for Functional Molecule Synthesis

Preparation of Malonamide (B141969) Derivatives

As a bifunctional acylating agent, this compound is a direct precursor to malonamide derivatives. The reaction proceeds via a nucleophilic addition-elimination mechanism at the acid chloride carbonyl carbon. chemguide.co.uklibretexts.org Typically, two equivalents of a primary or secondary amine are reacted with one equivalent of this compound. The first equivalent of the amine acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride ion to form an amide bond. chemguide.co.uk The second equivalent of the amine acts as a base, neutralizing the hydrogen chloride (HCl) byproduct to form an ammonium (B1175870) salt. libretexts.org

This straightforward N-acylation reaction provides a reliable method for synthesizing symmetrical N,N'-disubstituted malonamides, which are valuable intermediates in organic synthesis and can act as ligands or building blocks for more complex molecules. sigmaaldrich.comnih.gov

| Reactant 1 | Reactant 2 (Amine, R-NH₂) | Product (Malonamide) |

|---|---|---|

| This compound | Ethylamine | N,N'-diethylmalonamide |

| This compound | Aniline | N,N'-diphenylmalonamide |

| This compound | Benzylamine | N,N'-dibenzylmalonamide |

Intermediate in Complex Natural Product Analogues (e.g., Lactacystin)

This compound has been utilized as a key three-carbon building block in the total synthesis of complex natural products, such as the proteasome inhibitor lactacystin. wikipedia.org In a reported synthesis, this compound is used to acylate a chiral precursor derived from the amino acid L-serine.

Specifically, a serine-derived oxazolidine (B1195125) is acylated with this compound to produce an N-acyl derivative. This step efficiently introduces the required carbon framework. The resulting intermediate is then subjected to a Dieckmann condensation, an intramolecular cyclization reaction, which forms a new ring and sets the stage for further transformations. This sequence highlights the utility of this compound in introducing a malonate unit that can be cyclized to construct the core heterocyclic structures found in biologically active molecules like lactacystin.

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This compound has been successfully employed as a key component in such reactions to generate complex heterocyclic scaffolds.

One notable example is a five-component reaction for the synthesis of benzodiazepines. nih.gov This reaction involves combining o-phenylenediamine, this compound, an aromatic aldehyde, an isocyanide, and water. The proposed mechanism begins with the formation of an amide by the reaction of o-phenylenediamine with this compound, which then undergoes cyclization. nih.gov This intermediate subsequently participates in a Knoevenagel condensation with the aldehyde, followed by a Michael-type addition of the isocyanide and final isomerization to yield the complex diazepine (B8756704) amide product. nih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Component 5 | Product Class |

|---|---|---|---|---|---|

| o-Phenylenediamine | This compound | Aromatic Aldehyde | Isocyanide | Water | Benzodiazepines nih.gov |

Furthermore, this compound can generate a ketene intermediate that participates in cycloaddition reactions. In a base-switched annuloselective process, the reaction of this compound with imines can be directed to form different products. researchgate.net In the presence of a weak base, the reaction yields β-lactams via a [2+2] cycloaddition. However, when a strong nucleophilic base is used, the reaction proceeds through a formal [2+2+2] cycloaddition, involving one molecule of the imine and two molecules of the ketene derived from this compound, to produce 2,3-dihydro-1,3-oxazin-4-one derivatives. researchgate.net This demonstrates the use of this compound in complex, switchable reaction pathways to generate diverse heterocyclic structures.

Design and Implementation of Novel MCRs

The strategic use of this compound has led to the design of novel MCRs for the synthesis of medicinally relevant heterocyclic compounds. Researchers leverage its reactivity to trigger cascade reaction sequences, where multiple bonds are formed in one pot. nih.gov

A notable example is the development of a five-component reaction for the synthesis of benzodiazepines, a class of compounds with significant pharmaceutical applications. nih.govmdpi.com In this process, Rahmati and co-workers utilized this compound along with o-phenylenediamine, aromatic aldehydes, isocyanides, and water. nih.govmdpi.com The reaction sequence is initiated by the formation of an amide between o-phenylenediamine and this compound, which then undergoes a magnesium chloride-catalyzed cyclization to form a seven-membered ring intermediate. nih.govmdpi.com This intermediate subsequently partakes in a Knoevenagel condensation with an aldehyde, followed by a Michael-type addition with an isocyanide and hydrolysis to yield the final benzodiazepine products. nih.govmdpi.com

Another innovative application involves the base-switched annuloselectivity in reactions between this compound and imines. researchgate.net This method demonstrates how the reaction outcome can be precisely controlled by the choice of base, leading to different heterocyclic scaffolds from the same set of starting materials. researchgate.net

When a weak nucleophilic base like 2-chloropyridine is used, the reaction proceeds via a [2+2] cycloaddition to exclusively yield ethyl trans-β-lactam-3-carboxylates in high yields (up to 93%). researchgate.net

Conversely, using a strong nucleophilic base such as N-methylimidazole directs the reaction through a formal [2+2+2] cycloaddition, involving one imine molecule and two molecules of the ketene generated from the malonyl chloride. researchgate.net This pathway produces 2,3-dihydro-1,3-oxazin-4-one derivatives as the sole products, with yields reaching up to 99%. researchgate.net

These examples highlight the sophisticated design of MCRs, where this compound acts as a key component to generate molecular complexity and diversity through carefully controlled reaction pathways. nih.govmdpi.comresearchgate.net

| Reaction Type | Key Reactants | Catalyst/Base | Primary Product Class | Citation |

|---|---|---|---|---|

| Five-Component Reaction (5CR) | This compound, o-phenylenediamine, aromatic aldehydes, isocyanides, water | MgCl₂ | Benzodiazepines | nih.govmdpi.com |

| Base-Switched [2+2] Cycloaddition | This compound, Imines | 2-Chloropyridine (Weak nucleophilic base) | β-Lactams (ethyl trans-β-lactam-3-carboxylates) | researchgate.net |

| Base-Switched [2+2+2] Cycloaddition | This compound, Imines | N-methylimidazole (Strong nucleophilic base) | 1,3-Oxazin-4-ones (2,3-dihydro-1,3-oxazin-4-one derivatives) | researchgate.net |

Efficiency and Atom Economy in Multi-Component Processes

Multi-component reactions are intrinsically aligned with the principles of green chemistry, primarily due to their high efficiency and atom economy. beilstein-journals.org Atom economy is a measure of how much of the reactants' atoms are incorporated into the final desired product. tamu.eduwikipedia.org MCRs excel in this regard as they are convergent reactions where three or more reagents are combined in a single step to yield a product that contains most of the atoms from the starting materials. beilstein-journals.org This approach minimizes the formation of by-products and waste. researchgate.net

The use of this compound in the MCRs described previously exemplifies these advantages:

Atom Economy: In cycloaddition reactions leading to β-lactams and oxazinones, all atoms of the reacting partners (the ketene derived from this compound and the imine) are incorporated into the final cyclic product, representing an ideal atom-economical process. researchgate.net Similarly, the five-component synthesis of benzodiazepines integrates fragments from all starting materials into a single complex structure, showcasing high mass efficiency. nih.govmdpi.com

Reaction Mass Efficiency (RME): This metric provides a more comprehensive measure of a reaction's "greenness" by considering not only the atom economy but also the chemical yield and stoichiometry of the reactants. tamu.eduwikipedia.org The high yields reported for the MCRs involving this compound (up to 99%) contribute to a favorable RME, indicating that a large percentage of the mass of the reactants is converted into the desired product. researchgate.netwikipedia.org

By enabling the construction of complex molecules in a single, efficient, and high-yielding step, the application of this compound in MCRs represents a powerful strategy for sustainable chemical synthesis. nih.govbeilstein-journals.orgresearchgate.net

| Principle | Advantage | Example Application | Citation |

|---|---|---|---|

| Step Economy | Reduces the number of synthetic steps, purifications, and overall resource consumption. | One-pot synthesis of benzodiazepines and β-lactams. | nih.govbeilstein-journals.orgresearchgate.net |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | [2+2] and [2+2+2] cycloadditions where all atoms of the ketene and imine are part of the product. | researchgate.netwikipedia.org |

| High Yield | Contributes to high Reaction Mass Efficiency (RME), ensuring efficient conversion of starting materials. | Yields of up to 99% achieved in the synthesis of 1,3-oxazin-4-one derivatives. | researchgate.net |

Catalysis in Reactions Involving Ethyl Malonoyl Chloride

Organocatalysis and Base-Promoted Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. In the context of ethyl malonoyl chloride, both simple organic bases and more complex organocatalytic systems play a crucial role in directing reaction pathways and achieving desired chemical structures.

Role of Organic Bases in Annuloselective Cycloadditions

The reaction of this compound with imines is a notable example where the choice of an organic base can completely switch the reaction pathway, demonstrating remarkable annuloselectivity. The nucleophilicity of the base is the critical factor that dictates whether the reaction proceeds via a [2+2] cycloaddition to form β-lactams or a formal [2+2+2] cycloaddition to yield 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives. researchgate.net

This base-switched selectivity is achieved by controlling the formation and subsequent reaction of an intermediate ketene (B1206846), which is generated in situ from this compound in the presence of a base. researchgate.net

With a weak nucleophilic base: When a weakly nucleophilic base such as 2-chloropyridine (B119429) is used, it facilitates the dehydrochlorination of this compound to form a ketene intermediate. This ketene then undergoes a [2+2] cycloaddition with an imine to exclusively produce ethyl trans-β-lactam-3-carboxylates in high yields. This method represents the first direct synthesis of these β-lactam structures from this compound and imines. researchgate.net

With a strong nucleophilic base: In contrast, using a strongly nucleophilic base like N-methylimidazole leads to a different outcome. The reaction proceeds through a formal [2+2+2] cycloaddition, involving one molecule of the imine and two molecules of the ketene generated from the malonyl chloride. This pathway results in the exclusive formation of 2,3-dihydro-1,3-oxazin-4-one derivatives, also in excellent yields. researchgate.net

Mechanistic studies have confirmed that the nucleophilicity of the organic base is the controlling element in this switch of annuloselectivity. researchgate.net

| Base | Base Type | Product Type | Selectivity | Yield |

|---|---|---|---|---|

| 2-Chloropyridine | Weak Nucleophile | trans-β-lactam | [2+2] | Up to 93% |

| N-Methylimidazole | Strong Nucleophile | 2,3-Dihydro-1,3-oxazin-4-one | [2+2+2] | Up to 99% |

Development of Organocatalytic Systems for this compound Reactions

Beyond the role of simple organic bases, the development of more sophisticated organocatalytic systems is a cornerstone of modern asymmetric synthesis. nih.govnih.gov While specific applications of advanced organocatalysts directly to this compound are not extensively documented, the principles have been widely applied to related malonate substrates. These systems are designed to create chiral environments that can induce enantioselectivity in reactions.

For instance, chiral phase-transfer catalysts (PTCs), such as Cinchona alkaloid-derived quaternary ammonium (B1175870) salts, have been successfully used in the asymmetric α-alkylation of malonates, yielding products with high enantiomeric excess. researchgate.net These catalysts operate by forming a chiral ion pair with the enolate of the malonate, which then directs the approach of the electrophile from a specific face. Another strategy involves bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile simultaneously. nih.gov Such catalysts have proven effective in asymmetric reactions of compounds structurally similar to those derived from this compound.

The development of organocatalytic approaches for the asymmetric synthesis of axially, planar, and helical chiral compounds has also become a significant area of research. nih.gov These strategies, which often involve cyclization or cycloaddition reactions, could potentially be adapted for this compound to construct complex, sterically hindered molecules with controlled stereochemistry. nih.govsnnu.edu.cn The application of these advanced organocatalytic concepts to the unique reactivity of this compound represents a promising area for future investigation.

Metal-Mediated and Transition Metal-Catalyzed Processes

Metal-based catalysts, including both main group Lewis acids and transition metals, are instrumental in promoting a wide array of transformations involving this compound and related compounds. These catalysts can activate substrates, facilitate bond formation, and control reaction selectivity through various mechanisms.

Application of Lewis Acid Catalysts (e.g., MgCl₂)

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone-pair bearing atoms like oxygen or nitrogen. wikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.orgnih.gov While metal salts like aluminum chloride and titanium chloride are common Lewis acid catalysts, simpler and more environmentally benign salts like magnesium chloride (MgCl₂) have also been shown to be versatile and effective. nih.gov

Magnesium chloride has been reported as an efficient Lewis acid catalyst for a variety of organic transformations, including acylation reactions. nih.gov For example, MgCl₂ effectively catalyzes the acylation of amines, alcohols, and phenols using acetic anhydride (B1165640) under solvent-free conditions. In these reactions, the Mg²⁺ ion likely coordinates to the carbonyl oxygen of the anhydride, enhancing its electrophilicity and facilitating the acyl transfer.

Although direct studies detailing the use of MgCl₂ with this compound are limited, the established utility of MgCl₂ in promoting acylation suggests its potential as a low-cost, non-toxic catalyst for reactions involving this highly reactive acyl chloride. Its role would be to activate the carbonyl group of the this compound, thereby facilitating reactions with various nucleophiles under mild conditions.

Exploration of Palladium-Catalyzed Annulation

Palladium catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of acid chlorides, palladium catalysts can facilitate a range of reactions, including annulations to form heterocyclic structures. One significant application is the palladium-catalyzed multicomponent synthesis of β-lactams from imines and acid chlorides. researchgate.net This process demonstrates the ability of palladium complexes to mediate cycloaddition reactions that are fundamental in the synthesis of biologically relevant scaffolds.

The selectivity of palladium-catalyzed reactions involving acyl chlorides can be highly dependent on the ligand environment of the metal center. For instance, in reactions of aroyl chlorides with stannyl (B1234572) glycals, the choice of palladium catalyst and ligands dictates whether the reaction proceeds via aroylation or arylation. nih.gov Using Pd(OAc)₂ favors the aroylation product, while a catalyst like Pd(PPh₃)₄ can lead to different selectivity. nih.gov This ligand-dependent control is crucial for directing the outcome of complex transformations. While palladium-catalyzed arylations of malonate esters are well-established, nih.gov the direct use of this compound in palladium-catalyzed annulations offers a distinct and powerful route to functionalized heterocyclic systems.

Nickel-Catalyzed Cyclizations

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis, often exhibiting unique reactivity. escholarship.org Nickel catalysts are adept at promoting cyclization reactions, particularly those involving the formation of C(sp³)-rich frameworks. escholarship.orgnih.gov

While direct examples of nickel-catalyzed cyclizations using this compound as a starting material are not prominent in the literature, related systems demonstrate the potential of this approach. For example, nickel catalysts have been used in domino reactions involving the addition of arylboronic acids to alkynes, followed by the cyclization of the resulting alkenylnickel intermediate onto a tethered ketone. nih.govresearchgate.net In one instance of this methodology, a malonyl group was used as the tether to connect the alkyne and a ketone, leading to the formation of a six-membered carbocyclic product in good enantioselectivity. researchgate.net

Furthermore, nickel catalysts like NiCl₂(PPh₃)₂ have been shown to catalyze the cyclization/acylation reactions of 1,6-enyne derivatives with acylzirconocene chloride, affording functionalized cyclopentane (B165970) derivatives. researchgate.net This transformation highlights the capability of nickel to mediate a cyclization event followed by an acylation with an acyl chloride-like species. These examples underscore the potential for developing novel nickel-catalyzed cyclization strategies that could incorporate a reactive building block like this compound to access complex cyclic architectures.

Enantioselective Synthesis Utilizing this compound

The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry. This compound, as a precursor to the highly reactive ethoxycarbonylketene, is a valuable C2 synthon for constructing chiral frameworks. Enantioselective synthesis involving this compound primarily focuses on controlling the stereochemical outcome of cycloaddition reactions where new stereocenters are formed.

Strategies for Asymmetric Induction in Cycloadditions

The most prominent cycloaddition reaction involving this compound is the Staudinger [2+2] cycloaddition of its derived ketene with imines to produce β-lactams (2-azetidinones). In the absence of a chiral influence, this reaction typically yields a racemic mixture of products. Asymmetric induction is the process of favoring the formation of one enantiomer or diastereomer over the other. For cycloadditions involving ethoxycarbonylketene, the primary strategy for asymmetric induction is the use of chiral catalysts.

This approach, known as external asymmetric induction, relies on a chiral catalyst to create a diastereomeric transition state with a lower activation energy for the formation of one enantiomer of the product over the other. The general mechanism in the context of the Staudinger reaction involves the interaction of the chiral catalyst with one of the achiral reactants (the ketene or the imine). Most commonly, a chiral nucleophilic catalyst, such as a tertiary amine, attacks the electrophilic ketene generated in situ from this compound and a non-nucleophilic base. This forms a chiral zwitterionic enolate intermediate. This transient, catalyst-bound intermediate then attacks the imine, with the chiral environment dictated by the catalyst guiding the facial selectivity of the approach to the imine C=N bond. Subsequent ring closure yields the enantioenriched β-lactam and regenerates the catalyst.

Key strategies for achieving high levels of asymmetric induction include:

Nucleophilic Catalysis: Utilizing chiral Lewis bases that act as nucleophiles. The catalyst directly participates in the reaction by forming a covalent bond with the ketene, creating a chiral reactive intermediate that dictates the stereochemistry of the subsequent C-C bond formation.

Control of Diastereoselectivity: The substituents on both the ketene and the imine can influence the relative stereochemistry (cis vs. trans) of the product. Research has shown that the electronic nature of the imine's N-substituent (e.g., N-tosyl vs. N-triflyl) can dramatically switch the diastereoselectivity of the cycloaddition, providing an additional layer of stereocontrol. organic-chemistry.org

Kinetic Resolution: In some cases, a chiral catalyst can selectively react with one enantiomer of a racemic starting material, leaving the other unreacted. While less common for cycloadditions starting from achiral precursors like ethoxycarbonylketene and a simple imine, it is a relevant strategy in asymmetric synthesis.

The success of these strategies is highly dependent on the careful design of the chiral catalyst, which must effectively differentiate between the prochiral faces of the reactants in the transition state.

Chiral Catalyst Design for Stereoselective Transformations

The rational design of chiral catalysts is crucial for achieving high enantioselectivity in transformations involving this compound. The catalyst must not only be reactive but also create a well-defined three-dimensional environment to effectively control the stereochemical outcome. Two major classes of organocatalysts have proven particularly effective for the asymmetric Staudinger ketene-imine cycloaddition: Cinchona alkaloids and N-Heterocyclic Carbenes (NHCs).

Cinchona Alkaloids: Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally occurring, inexpensive, and readily available as pseudoenantiomers, which allows for the synthesis of either enantiomer of the desired product. rsc.org Their catalytic activity stems from the nucleophilic quinuclidine (B89598) nitrogen. In the context of the Staudinger reaction, this nitrogen atom attacks the ketene to form the key chiral zwitterionic enolate. The stereoselectivity is believed to arise from the rigid conformational structure of the alkaloid backbone, which shields one face of the enolate, directing the imine to attack from the less hindered face. nih.gov

The design of Cinchona alkaloid-based catalysts often involves modification of the C9 hydroxyl group to fine-tune steric and electronic properties, thereby optimizing both reactivity and enantioselectivity.

N-Heterocyclic Carbenes (NHCs): Chiral N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally powerful nucleophilic catalysts for a variety of asymmetric transformations. acs.orgnih.govcornell.edu For the Staudinger reaction, the NHC adds to the ketene to form a chiral Breslow-type intermediate (an acyl azolium enolate). The steric bulk and defined geometry of the substituents on the NHC backbone create a chiral pocket that effectively controls the trajectory of the incoming imine.

Key design features for chiral NHCs include:

A Chiral Backbone: Often derived from readily available chiral pool materials like amino acids (e.g., L-pyroglutamic acid). nih.gov

Sterically Demanding Wingtip Groups: Bulky groups on the nitrogen atoms of the heterocyclic ring (e.g., adamantyl or mesityl groups) help to create a defined chiral environment and can enhance catalyst stability and turnover.

Rigid Fused-Ring Systems: Incorporating the NHC into a rigid polycyclic structure minimizes conformational flexibility, leading to a more ordered transition state and generally higher enantioselectivities.

The table below summarizes the performance of a representative chiral NHC catalyst in the Staudinger reaction of various ketenes with N-Boc protected imines, illustrating the high levels of enantioselectivity achievable. While ethoxycarbonylketene itself is not listed, the results with structurally related ketenes are highly indicative of its potential in similar catalytic systems. nih.gov

| Entry | Ketene Precursor (Acid Chloride) | Imine (Ar) | Yield (%) | diastereomeric ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Phenylacetyl chloride | Ph | 95 | 95:5 | 99 |

| 2 | Phenylacetyl chloride | 4-MeO-C₆H₄ | 94 | 96:4 | 99 |

| 3 | Phenylacetyl chloride | 4-Cl-C₆H₄ | 96 | 94:6 | 98 |

| 4 | (4-Methoxyphenyl)acetyl chloride | Ph | 95 | 95:5 | 99 |

| 5 | (2-Naphthyl)acetyl chloride | Ph | 94 | 91:9 | 98 |

Computational studies, such as Density Functional Theory (DFT), complement experimental work by providing insights into the transition state geometries and the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern stereoselection. nih.gov This synergy between experimental and computational chemistry accelerates the development of new, more effective chiral catalysts for transformations involving this compound and its derivatives.

Emerging Research Frontiers and Outlook for Ethyl Malonoyl Chloride

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

Ethyl malonoyl chloride is well-established as a versatile acylating agent, widely employed in the synthesis of a variety of important molecules, including pharmaceuticals and fine chemicals. nbinno.comsigmaaldrich.com Its reactivity is central to the formation of esters, amides, and other functional groups. nbinno.com However, recent research has begun to uncover novel reactivity patterns that expand its synthetic utility beyond traditional acylation reactions.

A significant breakthrough in this area is the discovery of base-switched annuloselectivity in the reactions of this compound with imines. nih.gov This research has demonstrated that the choice of base can selectively dictate the reaction pathway, leading to two distinct types of cycloaddition products. When a weak nucleophilic base such as 2-chloropyridine (B119429) is used, the reaction proceeds via a [2+2] cycloaddition to exclusively yield ethyl trans-β-lactam-3-carboxylates with impressive yields of up to 93%. nih.gov This method provides a direct and novel synthesis for this class of compounds. nih.gov

Conversely, employing a strong nucleophilic base like N-methylimidazole dramatically shifts the reaction pathway to a formal [2+2+2] cycloaddition. nih.gov This transformation involves one molecule of the imine and two molecules of the ketene (B1206846) generated in situ from this compound, affording 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives in yields as high as 99%. nih.gov The ability to control the reaction outcome by simply altering the base represents a significant advancement in the application of this compound, opening new avenues for the synthesis of complex heterocyclic structures.

Further expanding its synthetic repertoire, this compound has been utilized in the one-pot synthesis of 4H-pyrano[3,4-c]quinoline-4,5(6H)-diones from β-(2-aminophenyl)-α,β-ynones. researchgate.net This divergent sequential reaction showcases the compound's ability to participate in more complex cascade processes. Additionally, it serves as a key reagent in the synthesis of specialized molecules such as liquid-crystalline methanofullerodendrimers, 3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives, and 3-pyrrolin-2-ones. sigmaaldrich.com

These findings highlight a shift from the traditional role of this compound as a simple acylating agent to a versatile building block capable of participating in sophisticated and selective cycloaddition and cascade reactions. The exploration of its reactivity with a wider range of substrates and under various catalytic conditions is an active area of research with the potential to uncover further unprecedented chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into continuous flow and automated synthesis platforms is a rapidly growing area of research, offering significant advantages in terms of efficiency, safety, and scalability. nih.gov While the application of these technologies to reactions involving this compound is still an emerging field, the potential benefits are substantial.

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to higher yields, improved product purity, and safer handling of reactive intermediates. nih.gov Although specific examples of the use of this compound in continuous flow systems are not yet widely reported in the literature, its high reactivity makes it a prime candidate for such applications. The in situ generation and immediate consumption of reactive intermediates derived from this compound in a flow reactor could minimize decomposition and side reactions, which can be a challenge in traditional batch processes. researchgate.net

Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence without manual intervention, are revolutionizing drug discovery and materials science. nih.gov The development of automated processes for sequential reactions, such as heterocycle formation followed by multicomponent reactions, demonstrates the power of this technology. nih.gov Given the role of this compound as a key building block in the synthesis of diverse heterocyclic compounds, its incorporation into automated synthesis workflows is a logical next step. This would enable the rapid generation of libraries of complex molecules for biological screening and other applications.

The development of automated platforms often relies on the modularity of flow systems, where different reaction modules can be combined to create versatile synthesis routes. nih.gov The inclusion of a module for reactions involving this compound would significantly expand the chemical space accessible through these automated synthesizers. As research in this area progresses, the integration of this compound chemistry into these advanced platforms is expected to accelerate the discovery and development of new chemical entities.

Development of Highly Efficient and Selective Catalytic Systems for Industrial Relevance

The development of highly efficient and selective catalytic systems is crucial for the industrial application of chemical transformations. While this compound is a highly reactive molecule that can participate in numerous reactions without catalysis, the use of catalysts can offer significant advantages in terms of reaction rate, selectivity, and sustainability.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. tudelft.nl The application of organocatalysts to reactions involving this compound is a promising area of research. For instance, in the base-switched cycloaddition reactions with imines, the organic bases themselves act as catalysts, directing the reaction towards a specific outcome. nih.gov Further research into chiral organocatalysts could enable the enantioselective synthesis of β-lactams and other chiral heterocycles from this compound. Cinchona alkaloid-based catalysts, for example, have been successfully used in the asymmetric dimerization of ketenes generated in situ from acid chlorides, a reaction type closely related to the chemistry of this compound. researchgate.net

The development of catalytic systems that can control the regioselectivity and stereoselectivity of reactions involving the bifunctional nature of this compound is of particular interest. Such catalysts could enable the synthesis of complex molecules with multiple stereocenters in a single step. Asymmetric catalysis, in general, is a cornerstone of modern pharmaceutical synthesis, and its application to this compound chemistry holds significant potential for the development of more efficient and sustainable manufacturing processes for chiral drugs.

While the current literature does not extensively detail catalytic systems specifically designed for the industrial application of this compound in complex transformations, the broader advancements in catalysis, particularly in the areas of organocatalysis and asymmetric synthesis, provide a strong foundation for future research. researchgate.netnih.gov The development of robust and recyclable catalysts for reactions involving this compound will be a key factor in enhancing its industrial relevance and enabling the sustainable production of valuable chemical products.

Green Chemistry Advancements in this compound Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. ijret.org A significant advancement in the green application of this compound is the development of a solvent-free synthesis method. ijret.org

Traditionally, the preparation of this compound involves the use of solvents such as methylene (B1212753) chloride. ijret.org Research has shown that the chlorination of ethyl malonic acid with thionyl chloride can be carried out efficiently without a solvent, leading to a significant reduction in waste and environmental impact. ijret.org This solvent-free approach not only aligns with the principles of green chemistry but also offers practical advantages. The study demonstrated that the conversion of ethyl malonic acid to this compound was significantly higher in the absence of a solvent (98.23%) compared to the process using methylene chloride (84.39%). ijret.org This is attributed to the dilution effect of the solvent, which can hinder the reaction rate. ijret.org

The following table provides a comparison of the conversion rates for the synthesis of this compound with and without a solvent:

| Synthesis Method | Conversion Rate (%) |

| With Methylene Chloride | 84.39 |

| Solvent-Free | 98.23 |

This data clearly illustrates the benefits of the solvent-free approach. As the demand for more sustainable chemical manufacturing processes grows, the adoption of such green methodologies in the synthesis and application of this compound is expected to become more widespread. Further research in this area could focus on the use of greener chlorinating agents and the development of catalytic methods that can be performed under environmentally benign conditions.

Q & A

Q. What are the standard methods for synthesizing ethyl malonoyl chloride, and how is purity assessed?

this compound is typically synthesized via chlorination of ethyl malonate using reagents like PCl₅ or SOCl₂. Key parameters include maintaining a temperature below 80°C to avoid decomposition and using inert atmospheres to prevent hydrolysis. Purity is assessed via boiling point (79–80°C at 25 mmHg, consistent with its molecular weight of 150.56 g/mol) and density (1.176 g/cm³) . Infrared (IR) spectroscopy (C=O stretch at ~1750 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) are critical for structural confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactivity (R-phrases: 14-34) and flammability (flash point: 67°C), use closed systems with local exhaust ventilation. Personal protective equipment (PPE) includes impervious gloves, safety goggles, and flame-resistant lab coats. Storage requires moisture-free environments at temperatures below 25°C, as hydrolysis generates HCl and CO . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How is this compound characterized spectroscopically?

IR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups, while ¹H-NMR reveals splitting patterns for the ethyl group (triplet for CH₃, quartet for CH₂). ¹³C-NMR distinguishes the carbonyl carbons (~165–170 ppm) and the chloride-bearing carbon (~80 ppm). Gas chromatography-mass spectrometry (GC-MS) can detect trace impurities, such as residual solvents or decomposition products .

Advanced Research Questions

Q. How can exothermic decomposition risks during synthesis be mitigated?

Exothermic decomposition, observed during malonoyl chloride synthesis, may involve peroxide formation or autoxidation. Strategies include strict temperature control (<80°C), using stabilizers like hydroquinone, and avoiding prolonged storage of intermediates. Reactor design should incorporate cooling jackets and pressure relief systems. Pre-synthesis peroxide testing (e.g., KI-starch paper) is recommended .

Q. What solvent systems optimize the reactivity of this compound in nucleophilic acyl substitution?

Polar aprotic solvents (e.g., dichloromethane, THF) enhance electrophilicity of the carbonyl group, while alcoholic solvents may induce solvolysis. Kinetic studies in ethanol show competing pathways: nucleophilic attack at the carbonyl vs. ester hydrolysis. Solvent choice should align with target reaction rates and product stability .

Q. How can conflicting data on ester vs. acid chloride reactivity be resolved?

Discrepancies in reactivity studies (e.g., esterification vs. hydrolysis) often arise from moisture content or catalytic impurities. Controlled experiments under anhydrous conditions (e.g., molecular sieves) and kinetic profiling (e.g., in situ IR monitoring) clarify dominant pathways. Comparative studies with mthis compound (analogous structure, CAS 123460) can isolate steric/electronic effects .